Cas no 525608-12-2 (N-(2,3-dimethylphenyl)-9H-purin-6-amine)
N-(2,3-dimethylphenyl)-9H-purin-6-amine is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a purine core substituted with an aromatic amine group, offering versatility in molecular interactions. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or nucleoside analogs. Its well-defined chemical properties, including stability under controlled conditions, make it suitable for precise experimental applications. Researchers value its potential role in studying enzyme inhibition and signal transduction pathways. Proper handling and storage are recommended to maintain its integrity for analytical and synthetic purposes.
525608-12-2 structure
Product Name:N-(2,3-dimethylphenyl)-9H-purin-6-amine
CAS No:525608-12-2
MF:C13H13N5
MW:239.275821447372
CID:5762753
PubChem ID:2155034
Update Time:2025-10-06
N-(2,3-dimethylphenyl)-9H-purin-6-amine Chemical and Physical Properties
Names and Identifiers
-
- SMR000017618
- Oprea1_499958
- MLS000101202
- HMS2249A16
- AB00434757-04
- SR-01000007290
- Z285748966
- N-(2,3-dimethylphenyl)-7H-purin-6-amine
- AKOS001443544
- 525608-12-2
- STK944665
- SCHEMBL4923614
- CHEMBL1573356
- SR-01000007290-1
- F0578-0025
- N-(2,3-dimethylphenyl)-9H-purin-6-amine
- 9H-Purin-6-amine, N-(2,3-dimethylphenyl)-
-
- Inchi: 1S/C13H13N5/c1-8-4-3-5-10(9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
- InChI Key: MECSKHCJZFSJHC-UHFFFAOYSA-N
- SMILES: N(C1=C2C(=NC=N1)N=CN2)C1C=CC=C(C)C=1C
Computed Properties
- Exact Mass: 239.11709544g/mol
- Monoisotopic Mass: 239.11709544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66.5Ų
N-(2,3-dimethylphenyl)-9H-purin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0578-0025-2μmol |
N-(2,3-dimethylphenyl)-9H-purin-6-amine |
525608-12-2 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F0578-0025-5μmol |
N-(2,3-dimethylphenyl)-9H-purin-6-amine |
525608-12-2 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0578-0025-1mg |
N-(2,3-dimethylphenyl)-9H-purin-6-amine |
525608-12-2 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F0578-0025-2mg |
N-(2,3-dimethylphenyl)-9H-purin-6-amine |
525608-12-2 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F0578-0025-3mg |
N-(2,3-dimethylphenyl)-9H-purin-6-amine |
525608-12-2 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0578-0025-4mg |
N-(2,3-dimethylphenyl)-9H-purin-6-amine |
525608-12-2 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
| Life Chemicals | F0578-0025-5mg |
N-(2,3-dimethylphenyl)-9H-purin-6-amine |
525608-12-2 | 90%+ | 5mg |
$69.0 | 2023-07-06 |
N-(2,3-dimethylphenyl)-9H-purin-6-amine Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
525608-12-2 (N-(2,3-dimethylphenyl)-9H-purin-6-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk